5-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a methyl group, and a carboxamide group linked to an ethyl chain bearing a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-4-methylphenol, with an appropriate reagent like potassium carbonate in a polar solvent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Oxadiazole Moiety: The oxadiazole moiety can be synthesized separately and then attached to the ethyl chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.
Reduction: Reduction reactions can target the oxadiazole moiety or the carboxamide group.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole moiety, resulting in different chemical properties and applications.
3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide:
5-bromo-3-methyl-N-[2-(1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the phenyl group on the oxadiazole moiety, altering its binding interactions and biological activity.
Uniqueness
The unique combination of the bromine atom, methyl group, and oxadiazole moiety in 5-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1018143-52-6 |
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Molecular Formula |
C20H16BrN3O3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16BrN3O3/c1-12-15-11-14(21)7-8-16(15)26-18(12)20(25)22-10-9-17-23-19(24-27-17)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,22,25) |
InChI Key |
HUKGEIADWWWEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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